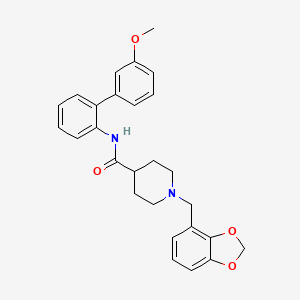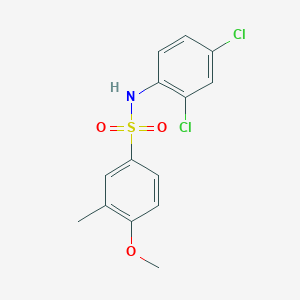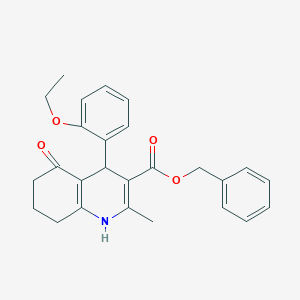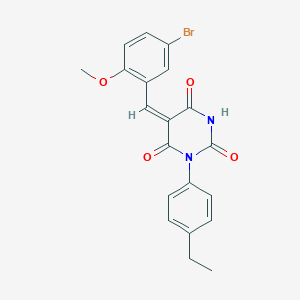![molecular formula C20H22N2O3 B4997697 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
作用机制
The mechanism of action of 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. This compound has been shown to selectively inhibit COX-2 activity, which may contribute to its anti-inflammatory effects. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to have antioxidant effects and can protect cells from oxidative damage. In vivo studies have shown that this compound can reduce inflammation and protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to the use of this compound in laboratory experiments. It can be expensive to synthesize and may not be readily available in some laboratories. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for COX-2 inhibition. Another area of interest is the investigation of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the use of this compound in combination with other drugs for the treatment of inflammation and neurodegenerative diseases is an area of potential future research.
合成方法
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 3-(1-piperidinylcarbonyl)benzoic acid with phenoxyacetyl chloride in the presence of a base. The resulting intermediate is then treated with ammonium hydroxide to yield this compound. The purity of the compound can be improved through recrystallization.
科学研究应用
2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a novel anti-inflammatory agent. In biochemistry, this compound has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are involved in inflammation.
属性
IUPAC Name |
2-phenoxy-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(15-25-18-10-3-1-4-11-18)21-17-9-7-8-16(14-17)20(24)22-12-5-2-6-13-22/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJOTDJJAXXSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4997624.png)

![1-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4997638.png)
![3-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4997639.png)




![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)